molecular formula C12H14N4 B12624356 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-

Cat. No.: B12624356
M. Wt: 214.27 g/mol
InChI Key: MFFTYABLNAPSGZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The unique structure of this compound allows it to interact with various molecular targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine ring, followed by the introduction of the pyrrolo moiety through cyclization reactions. The nitrile group is then introduced via a nucleophilic substitution reaction, and the amino group is added through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

6-amino-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H14N4/c1-12(2,3)16-7-8(6-13)9-4-5-10(14)15-11(9)16/h4-5,7H,1-3H3,(H2,14,15)

InChI Key

MFFTYABLNAPSGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=C(C=C2)N)C#N

Origin of Product

United States

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